molecular formula C9H11FO B2748452 1-(4-Fluoro-2-methylphenyl)ethanol CAS No. 700-34-5

1-(4-Fluoro-2-methylphenyl)ethanol

Cat. No.: B2748452
CAS No.: 700-34-5
M. Wt: 154.184
InChI Key: OOZVPOAUVOHRHX-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)ethanol is an organic compound with the molecular formula C9H11FO It is a fluorinated aromatic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a fluorinated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Fluoro-2-methylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure to reduce the corresponding ketone to the alcohol. This process is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-Fluoro-2-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 1-(4-Fluoro-2-methylphenyl)ethane using strong reducing agents.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed:

    Oxidation: 1-(4-Fluoro-2-methylphenyl)ethanone

    Reduction: 1-(4-Fluoro-2-methylphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom can also enhance the compound’s binding affinity and specificity due to its electronegativity and ability to participate in hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)ethanol
  • 1-(4-Methylphenyl)ethanol
  • 1-(4-Chloro-2-methylphenyl)ethanol

Comparison: 1-(4-Fluoro-2-methylphenyl)ethanol is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. The fluorine atom enhances the compound’s ability to interact with biological targets, making it a valuable compound in drug development and other applications.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZVPOAUVOHRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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